3-Quinuclidinyl-4-iodobenzilate, known by its chemical formula C21H22INO3, is a radioiodinated compound that serves as a muscarinic acetylcholine receptor antagonist. It exists in two high-affinity diastereomeric forms: the (R,R) and (R,S)-isomers. This compound is particularly significant in the field of nuclear medicine due to its ability to selectively bind to muscarinic receptors, which are critical for various neurological functions and are implicated in conditions such as Alzheimer's disease and schizophrenia .
The compound was first synthesized in the early 2000s and has since been utilized extensively in scientific research, particularly in studies involving receptor binding and neuropharmacology. Its unique properties make it a valuable tool for studying muscarinic receptor interactions and their physiological implications .
3-Quinuclidinyl-4-iodobenzilate is classified as a synthetic organic compound, specifically a derivative of quinuclidine. It falls under the category of muscarinic antagonists, which inhibit the action of acetylcholine at muscarinic receptors. This classification is crucial for understanding its pharmacological effects and potential therapeutic applications .
The synthesis of 3-Quinuclidinyl-4-iodobenzilate involves several methodologies, with one prominent method being the preparation from a tributylstannyl precursor. This approach is noted for its efficiency and high radiochemical yield, making it preferable over traditional methods such as triazene or exchange reactions. The synthesis typically includes:
The molecular structure of 3-Quinuclidinyl-4-iodobenzilate can be described using several key data points:
This structure reveals a complex arrangement that contributes to its binding affinity for muscarinic receptors, with specific functional groups that enhance its pharmacological activity .
3-Quinuclidinyl-4-iodobenzilate participates in various chemical reactions primarily involving substitution and binding mechanisms. Its interactions with muscarinic acetylcholine receptors are characterized by:
The mechanism of action of 3-Quinuclidinyl-4-iodobenzilate involves its selective binding to muscarinic acetylcholine receptors located in the brain and peripheral tissues. This binding inhibits the action of acetylcholine, leading to decreased receptor activation. Key aspects include:
The physical and chemical properties of 3-Quinuclidinyl-4-iodobenzilate include:
These properties are crucial for handling and storage, ensuring that researchers can utilize the compound effectively without degradation affecting experimental outcomes .
3-Quinuclidinyl-4-iodobenzilate has several scientific applications:
3-Quinuclidinyl-4-iodobenzilate (C₂₁H₂₃INO₃) is systematically named as 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate with an iodine substitution at the para-position of one phenyl ring. It is alternatively designated as 4-iodo-QNB or IQNB in scientific literature. Military nomenclature includes EA-2277 (U.S. Army code), BZ (NATO code), and Substance 78 (Soviet designation) [4] [5]. The molecular structure features a quinuclidinyl amine linked via an ester bond to a benzilic acid derivative iodinated at the 4-position. The quinuclidine moiety provides a rigid bicyclic structure (8-azabicyclo[2.2.2]octane), while the benzilate component contains the iodine atom suitable for radiolabeling [1] [9]. X-ray crystallography confirms the ester linkage geometry and para-iodo substitution pattern critical for receptor interactions [7].
Table 1: Systematic Nomenclature of 3-Quinuclidinyl-4-iodobenzilate
Nomenclature Type | Designation |
---|---|
IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl hydroxy-(4-iodophenyl)(phenyl)acetate |
Chemical Formula | C₂₁H₂₃INO₃ |
Molecular Weight | 495.32 g/mol |
Alternative Codes | EA-2277 (U.S. Army), BZ (NATO), RO 2-3308 (Hoffmann-La Roche) |
This crystalline solid exhibits a melting point of 164–165°C and decomposes at approximately 322°C [5]. The compound appears as a white, odorless, bitter-tasting powder with high stability in organic solvents (e.g., dimethylformamide, trichloroethylene) but undergoes hydrolysis in alkaline aqueous solutions [4] [8]. Its octanol-water partition coefficient (logP ≈ 3.2) reflects moderate lipophilicity, facilitating blood-brain barrier penetration [3] [6]. Solubility data indicate moderate dissolution in dilute acids (<5 mg/mL) but negligible solubility in aqueous alkali due to ester hydrolysis. Spectroscopic characterization includes a distinct infrared absorption at 1720 cm⁻¹ (C=O stretch) and 540 cm⁻¹ (C-I stretch), with nuclear magnetic resonance (NMR) showing characteristic quinuclidine proton signals between δ 2.5–3.5 ppm and aromatic protons at δ 7.2–8.0 ppm [4] [9].
The molecule contains two chiral centers: the quinuclidinyl C3 carbon and the benzilic α-carbon, generating four stereoisomers—(R,R), (R,S), (S,R), and (S,S). The (R)-quinuclidinyl/(S)-benzilate diastereomer [(R,S)-4-IQNB] demonstrates optimal muscarinic receptor affinity (Kd ≈ 0.035–0.088 nM across M1–M5 subtypes), while the (R,R) configuration exhibits a 3-fold lower affinity [2] [6] [7]. Kinetic studies reveal the (R,S)-diastereomer dissociates 13-fold faster from receptors than (R,R)-4-IQNB (koff = 0.24 min⁻¹ vs. 0.018 min⁻¹), though its association rate is 2–3 times faster (kon ≈ 1.8 × 10⁸ M⁻¹min⁻¹) [2]. Initial stereochemical assignments required correction via in vivo studies, confirming that the high-affinity radiotracer previously labeled "(R,R)" is actually (R,S)-4-IQNB [7]. Receptor docking simulations indicate the (S)-benzilate configuration optimally positions the 4-iodophenyl group within the muscarinic binding pocket.
Table 2: Stereoisomer-Specific Binding Kinetics of 4-IQNB Diastereomers
Diastereomer | Association Rate Constant (kon) | Dissociation Rate Constant (koff) | Calculated Kd (nM) |
---|---|---|---|
(R,R)-4-IQNB | 5.6 × 10⁷ M⁻¹min⁻¹ | 0.018 min⁻¹ | 0.32 |
(R,S)-4-IQNB | 1.8 × 10⁸ M⁻¹min⁻¹ | 0.24 min⁻¹ | 1.33 |
Hydrolysis represents the primary degradation pathway, cleaving the ester bond to yield 4-iodobenzoic acid and 3-quinuclidinol. Hydrolysis kinetics are pH-dependent, with half-lives ranging from 3–4 weeks in moist air (pH 6.8–8.1; rate = 0.000377–0.0089 h⁻¹) to accelerated degradation under alkaline conditions [4] [8]. Environmental persistence studies demonstrate extended soil/water retention (>72 hours on surfaces, >3 weeks in air) due to low volatility and resistance to oxidation [4] [5]. Chlorination during water treatment promotes deiodination, forming 4-chlorobenzoate derivatives [8]. Radiotracer stability studies of [¹²⁵I]-4-IQNB show metabolite-corrected blood concentrations remain stable up to 26 hours post-injection in vivo, supporting its utility in longitudinal imaging [3]. Degradation products exhibit reduced receptor affinity—mouse LD50 values are 18–25 mg/kg for intact 4-IQNB versus >400 mg/kg for benzilic acid and 179 mg/kg for quinuclidinol [8].
Table 3: Degradation Kinetics Under Environmental Conditions
Condition | Half-Life | Primary Degradation Products |
---|---|---|
Moist Air (pH 6.8–8.1) | 3–4 weeks | Benzylic acid, 3-Quinuclidinol |
Alkaline Aqueous Solution | Hours (pH-dependent) | 4-Iodobenzoate salts |
Soil/Water Systems | >72 hours (surface persistence) | Deiodinated benzoates |
Chlorinated Water | Minutes | 4-Chlorobenzoate derivatives |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1